4-Bromo-3-ethoxy-2-nitrobenzamide
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Overview
Description
4-Bromo-3-ethoxy-2-nitrobenzamide is an organic compound with a molecular formula of C9H9BrN2O4 It is a derivative of benzamide, featuring a bromine atom, an ethoxy group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-ethoxy-2-nitrobenzamide typically involves multiple steps, starting from a benzene derivative. The process generally includes:
Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: Adding a bromine atom to the benzene ring through electrophilic aromatic substitution using bromine or a bromine source like N-bromosuccinimide (NBS).
Ethoxylation: Introducing an ethoxy group via a nucleophilic substitution reaction using ethyl alcohol and a suitable base.
Amidation: Converting the resulting compound to the benzamide derivative using an amine source like ammonia or an amine under appropriate conditions
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for nitration and bromination, and employing catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-ethoxy-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Hydrolysis: The amide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols, alcohols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Reduction: 4-Bromo-3-ethoxy-2-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-Bromo-3-ethoxy-2-nitrobenzoic acid and ammonia or amine.
Scientific Research Applications
4-Bromo-3-ethoxy-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for various chemical reactions and studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-ethoxy-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitrobenzamide: Lacks the ethoxy group, which may affect its reactivity and biological activity.
3-Ethoxy-2-nitrobenzamide: Lacks the bromine atom, which may influence its chemical properties and applications.
4-Bromo-3-methoxy-2-nitrobenzamide: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical and biological properties
Uniqueness
4-Bromo-3-ethoxy-2-nitrobenzamide is unique due to the presence of all three functional groups (bromine, ethoxy, and nitro) on the benzene ring. This combination of substituents imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H9BrN2O4 |
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Molecular Weight |
289.08 g/mol |
IUPAC Name |
4-bromo-3-ethoxy-2-nitrobenzamide |
InChI |
InChI=1S/C9H9BrN2O4/c1-2-16-8-6(10)4-3-5(9(11)13)7(8)12(14)15/h3-4H,2H2,1H3,(H2,11,13) |
InChI Key |
UZFQBWBLZQAYHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1[N+](=O)[O-])C(=O)N)Br |
Origin of Product |
United States |
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